molecular formula C9H10N2 B3151027 1,5-Dimethyl-1H-indazole CAS No. 70127-93-4

1,5-Dimethyl-1H-indazole

Cat. No.: B3151027
CAS No.: 70127-93-4
M. Wt: 146.19 g/mol
InChI Key: TYLPQEIDYXVIPY-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-indazole (CAS 70127-93-4) is a high-purity chemical building block belonging to the class of indazole heterocycles. The indazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its significant pharmacological potential and presence in several approved therapeutics and clinical candidates . This specific dimethyl-substituted derivative offers researchers a versatile intermediate for the synthesis of more complex, target-oriented molecules. The indazole core is a dominant pharmacophore in drugs such as Pazopanib, a tyrosine kinase inhibitor for renal cell carcinoma, and Niraparib, an anticancer agent . The 1H-indazole tautomer is the most thermodynamically stable form, making it the predominant structure in chemical and biological contexts . As a research chemical, this compound serves as a critical precursor in various synthetic routes, including metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) in novel compound libraries . Key Research Applications: • Medicinal Chemistry: Serves as a synthetic intermediate for developing novel bioactive molecules. The indazole scaffold exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . • Chemical Synthesis: Acts as a building block for further functionalization. Its structure is amenable to various organic transformations, allowing for the creation of diverse chemical space for high-throughput screening and lead optimization. • Drug Discovery: Used in the design and synthesis of potential inhibitors targeting various enzymes and receptors, continuing the legacy of indazole-based compounds in addressing unmet medical needs . Handling and Storage: Store in a cool, dry place at 2-8°C . For research purposes only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,5-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-9-8(5-7)6-10-11(9)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLPQEIDYXVIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1,5-Dimethyl-1H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-indazole involves its interaction with specific molecular targets. For instance, indazole derivatives can act as inhibitors of enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Halogenation Effects: Bromine and chlorine substituents (e.g., 6-Bromo- and 4-Bromo-6-chloro derivatives) increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings).
  • Boronic Acid Functionalization :
    The boronic acid derivative (CAS 1262512-81-1) enables participation in Suzuki reactions, a critical step in pharmaceutical synthesis. Its higher purity (98%) suggests suitability for precision applications .
  • Methyl Group Role : The 1,5-dimethyl groups in the parent compound likely improve metabolic stability by reducing enzymatic degradation, though this requires further pharmacological validation.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 1,5-Dimethyl-1H-indazole, and how should data be interpreted?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to identify substituent positions and verify methyl group assignments. For example, methyl protons typically resonate between δ 2.0–3.0 ppm in 1^1H NMR, while aromatic protons appear in δ 7.0–8.5 ppm .
  • Infrared (IR) Spectroscopy : Analyze peaks in the range 2800–3100 cm1^{-1} for C-H stretching (methyl groups) and 1500–1600 cm1^{-1} for aromatic C=C bonds .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS. The molecular ion peak ([M+^+]) should align with the calculated molecular weight (C9_9H10_{10}N2_2: 146.08 g/mol) .
  • Table 1 : Example NMR data for this compound derivatives :
Proton Position1^1H Chemical Shift (δ, ppm)Multiplicity
Methyl (C1)2.50–2.70Singlet
Methyl (C5)2.30–2.50Singlet
Aromatic (C3–C8)7.10–8.40Multiplet

Q. What are the established synthetic routes for this compound, and what factors influence yield optimization?

  • Methodological Answer :

  • Cyclocondensation : React hydrazine derivatives with substituted ketones under acidic conditions. For example, using acetic acid as a catalyst at 80–100°C yields ~60–70% product .
  • Green Synthesis : Employ lemon peel powder as a bio-catalyst in ethanol/water solvent systems, achieving yields up to 85% under reflux conditions .
  • Optimization Factors :
  • Catalyst Selection : Bio-catalysts reduce side reactions compared to strong acids .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures.
  • Table 2 : Comparison of synthetic methods :
MethodCatalystSolventYield (%)
Conventional AcidH2_2SO4_4Toluene65
Green SynthesisLemon peelEthanol85

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the electronic properties of this compound derivatives?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals. For example, methyl groups at C1 and C5 increase electron density on the indazole ring, altering reactivity .

  • Charge Distribution : Mulliken population analysis reveals partial charges on nitrogen atoms (N1: −0.35, N2: −0.28), critical for understanding hydrogen-bonding interactions .

  • Validation : Compare computed IR spectra with experimental data to refine functional group assignments .

Q. What methodologies resolve contradictions between experimental and computational data for this compound’s reactivity?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent purity, temperature control) to minimize variability .

  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed discrepancies in reaction yields or spectroscopic data .

  • Hybrid Methods : Combine DFT predictions (e.g., Gibbs free energy of activation) with kinetic studies to validate mechanistic pathways .

Q. How can crystallographic software tools enhance structural analysis of this compound derivatives?

  • Methodological Answer :

  • Mercury CSD : Visualize crystal packing and identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds). For example, analyze void spaces to assess stability .
  • SHELXL Refinement : Use single-crystal XRD data to refine bond lengths and angles. Compare with DFT-optimized geometries for accuracy .
  • Table 3 : Example hydrogen-bond parameters from a related indazole derivative :
Donor–AcceptorDistance (Å)Angle (°)
N–H⋯O2.89165
C–H⋯π3.42145

Q. What strategies design novel this compound derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, carboxyl) at C3 to modulate bioactivity .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against target proteins (e.g., kinases, GPCRs) .
  • Synthetic Routes : Optimize Buchwald-Hartwig amination or Suzuki-Miyaura coupling for aryl-substituted derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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